molecular formula C9H12O2 B1297780 3-(2-Hydroxypropan-2-yl)phenol CAS No. 7765-97-1

3-(2-Hydroxypropan-2-yl)phenol

Cat. No. B1297780
Key on ui cas rn: 7765-97-1
M. Wt: 152.19 g/mol
InChI Key: KNCICOZTHWGRMY-UHFFFAOYSA-N
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Patent
US04460798

Procedure details

A mixture of 1335 grams (14.2 moles) of phenol, 450 ml. of 75% aqueous sulfuric acid and 1800 ml. of toluene was stirred at room temperature while a solution of 450 grams (2.9 moles) of 3-hydroxyphenyldimethylcarbinol in 890 grams (9.5 moles) of phenol and 1800 ml. of toluene was added over three hours. The reaction mixture was stirred at room temperature for four hours and the aqueous layer was separated and discarded. The organic layer was washed twice with water, once with 10% sodium bicarbonate solution and again with water. Toluene and excess phenol were removed by vacuum distillation and the residue was recrystallized from toluene. There was obtained 371 grams (55% of theoretical) of the desired 2-(3-hydroxyphenyl)-2-(4-hydroxyphenyl)propane.
Quantity
1335 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
450 g
Type
reactant
Reaction Step Four
Quantity
890 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:9].O[C:14]1[CH:15]=[C:16]([C:20]([CH3:23])([CH3:22])O)[CH:17]=[CH:18][CH:19]=1>C1(C)C=CC=CC=1>[OH:7][C:1]1[CH:6]=[C:5]([C:20]([C:16]2[CH:17]=[CH:18][C:19]([OH:9])=[CH:14][CH:15]=2)([CH3:23])[CH3:22])[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1335 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
450 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(O)(C)C
Name
Quantity
890 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
The organic layer was washed twice with water, once with 10% sodium bicarbonate solution and again with water
CUSTOM
Type
CUSTOM
Details
Toluene and excess phenol were removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 371 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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